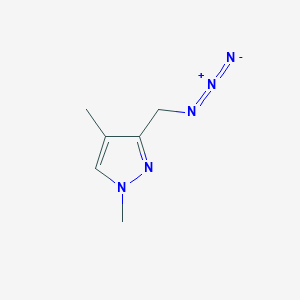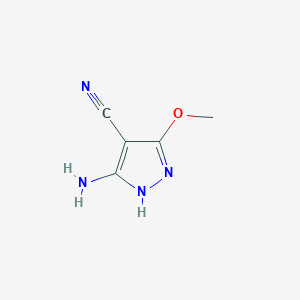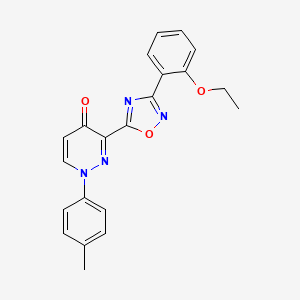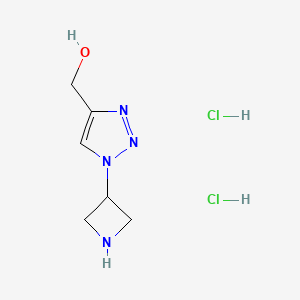
3-(Azidomethyl)-1,4-dimethylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azidomethyl compounds are generally used in the field of chemistry as building blocks for various reactions . They are often used in the synthesis of nucleosides, which are key components of DNA and RNA .
Synthesis Analysis
The synthesis of azidomethyl compounds often involves the use of click chemistry, specifically azide-alkyne cycloaddition . This type of reaction is commonly used for the introduction of various modifications or reactive handles into the compounds of interest .Molecular Structure Analysis
The molecular structure of azidomethyl compounds can be quite complex, depending on the specific compound. The azido group (N3) is a key feature of these compounds, and it has a unique Raman shift at 2125 cm−1 .Chemical Reactions Analysis
Azidomethyl compounds are often used in click reactions, which are a type of chemical reaction used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .Wissenschaftliche Forschungsanwendungen
Nitrification Inhibition in Agriculture
3,4-Dimethylpyrazole phosphate (DMPP), a derivative of dimethylpyrazole, is a new nitrification inhibitor with promising properties for use in agriculture. It can reduce nitrate leaching and potentially decrease N2O emissions, without negatively impacting CH4 oxidation in soil. This compound enhances crop yield, allowing for the reduction of mineral fertilizer nitrogen usage and the number of nitrogen application rounds (Zerulla et al., 2001).
Coordination Chemistry and Magnetic Properties
Pyrazole derivatives form complexes with nickel(II) and azido bridges, displaying unique magnetic properties. The magnetic properties of these bimetallic units can be controlled by adjusting the chelate arm length, providing a foundation for constructing high-nuclearity nickel(II)/azide compounds with potential applications in magnetic materials (Leibeling et al., 2004).
Formation of Complexes in Chemistry
3,5-Dimethylpyrazole, a related compound, is involved in the formation of various complexes. For instance, cationic-anionic complexes formed from pyrazole derivatives and zerovalent cobalt have shown substantial antitumor activity against various cancer cell lines (Adach et al., 2016).
Protonation and Phase Effects in NMR Studies
Studying the effects of protonation and hydrogen-bonding solvents on azoles like dimethylpyrazole helps in understanding their chemical behavior in various phases, which is crucial for interpreting NMR chemical shifts in chemical analysis and synthesis (Claramunt et al., 2003).
Crystallography and Quantum-Chemical Analysis
X-ray crystallography and quantum-chemical analysis of dimethylpyrazoles provide insights into their molecular structures and stability, which is vital for designing new compounds and understanding their reactivity and interactions (Infantes et al., 1999).
Ruthenium Complexes and Acid-Base Chemistry
Dimethylpyrazoles form complexes with ruthenium, showing significant redox and electronic absorption properties. These complexes, with their high basicity and unusual hydrogen bonding, are of interest for various applications in coordination chemistry and materials science (Jude et al., 2009).
Molecular Structure Analysis
The molecular structure analysis of bis-substituted benzene derivatives with dimethylpyrazole reveals their geometric and electronic properties. This research helps in understanding the reactivity and potential applications of these compounds in materials science and coordination chemistry (Khan et al., 2020).
Metallomacrocyclic Palladium Complexes
New dimethylpyrazolic hybrid ligands form palladium(II) complexes, which are studied for their monomeric and dimeric species in solution. These complexes have potential applications in catalysis and material science due to their unique structural and electronic properties (Guerrero et al., 2008).
Corrosion Inhibition
Pyrazole ligands and their bimetallic complexes exhibit high potential as corrosion inhibitors. Their ability to form protective films on steel surfaces makes them valuable in material preservation and engineering applications (Masoumi et al., 2020).
Soil Microorganism and Function Effects
DMPP, a derivative of dimethylpyrazole, shows no significant non-target effects on soil microorganisms and functions other than inhibiting ammonia oxidation. This property is crucial for its safe use in agriculture without adverse environmental impacts (Kong et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(azidomethyl)-1,4-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-5-4-11(2)9-6(5)3-8-10-7/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAMTHFWEWFAHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CN=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-1,4-dimethylpyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)


![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)
![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)
![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)


![7,8-Dihydro-5H-pyrano[4,3-b]pyridin-8-amine](/img/structure/B2366856.png)
